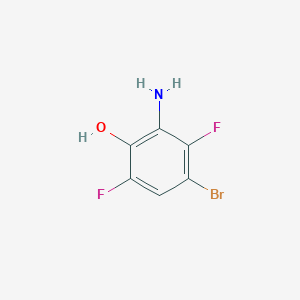

2-Amino-4-bromo-3,6-difluorophenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-bromo-3,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODPKXTYOOZJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Multi Step Synthesis Pathways for Complex Halogenated Aminophenols

Optimization of Reaction Conditions and Yields in Halogenated Phenol (B47542) Synthesis

Catalysis in Halogenation Processes

The halogenation of phenols is an electrophilic substitution reaction that can be significantly influenced by the presence of a catalyst. While the high reactivity of the phenol ring means that catalysis is not always required, its use is critical for controlling selectivity and achieving halogenation with less reactive agents. quora.comyoutube.com Lewis acids are common catalysts that function by polarizing the halogen molecule (e.g., Br₂ or Cl₂), thereby generating a more potent electrophile. youtube.com

Catalysts such as aluminum trichloride (B1173362) (AlCl₃) and ferric chloride (FeCl₃) are frequently employed in the direct halogenation of phenolic compounds. google.com For instance, in the chlorination of phenols, AlCl₃ can be used as an activator in conjunction with sulphuryl chloride (SO₂Cl₂) to obtain quantitative yields with high regioselectivity, even with minute amounts of catalyst. cardiff.ac.uk Other materials like activated carbon and certain zeolites have also been explored. google.comcardiff.ac.uk However, for industrial applications, the efficiency and reusability of the catalyst are paramount; processes requiring large quantities of zeolites, for example, may be commercially disadvantageous. cardiff.ac.uk

Recent advancements have focused on developing more selective and greener catalytic systems. An ammonium (B1175870) salt-catalyzed process using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) has been shown to achieve clean, high-yield ortho-selective mono-chlorination of phenols. scientificupdate.com In this system, the chloride ion from the catalyst appears to play a key role in directing the substitution to the ortho position through hydrogen bonding with the phenolic proton. scientificupdate.com Electrochemical methods also offer a sustainable alternative, where a chromium-based catalyst has been used for the efficient halogenation of phenol with high selectivity towards mono-halogenated products under mild conditions (80°C). globalscientificjournal.com

Table 1: Comparison of Catalytic Systems in Phenol Halogenation

| Catalyst System | Halogenating Agent | Key Features & Outcomes | Reference(s) |

| Lewis Acids (AlCl₃, FeCl₃) | Direct Halogen (e.g., Cl₂) | General purpose, enhances electrophilicity. Used in neat reactions for producing compounds like tetrachlorophenols. | google.com |

| AlCl₃ / Sulphuryl Chloride | SO₂Cl₂ | Quantitative yields, high regioselectivity for chlorination. | cardiff.ac.uk |

| Ammonium Salt (e.g., iPr₂NH₂⁺Cl⁻) | DCDMH | High ortho-selectivity for mono-chlorination; good functional group tolerance. | scientificupdate.com |

| Chromium-based Catalyst | Electrochemical (NaCl, NaBr) | Sustainable method, high selectivity for mono-halogenated products, mild reaction conditions (80°C). | globalscientificjournal.com |

| Zeolite L | SO₂Cl₂ | High para-selectivity (p/o ratio of 8), but requires large quantities, posing a disadvantage for commercial scale-up. | cardiff.ac.uk |

Solvent Effects on Regioselectivity and Yield

The choice of solvent is a powerful tool for controlling the outcome of phenol halogenation, particularly the degree of substitution (mono- vs. poly-halogenation). youtube.comyoutube.com The polarity of the solvent directly influences the reactivity of the phenol ring.

In polar, protic solvents like water, phenol can ionize to form the highly reactive phenoxide ion. youtube.commlsu.ac.in The negative charge on the phenoxide oxygen is a powerful activating group, leading to extensive halogenation at all available ortho and para positions. This is why reacting phenol with an aqueous bromine solution typically yields 2,4,6-tribromophenol. quora.commlsu.ac.in

Conversely, in solvents of low polarity such as carbon disulfide (CS₂), chloroform (B151607) (CHCl₃), or carbon tetrachloride (CCl₄), the ionization of phenol is suppressed. youtube.commlsu.ac.in The un-ionized hydroxyl group is less activating than the phenoxide ion, which moderates the reaction and allows for controlled mono-substitution, yielding a mixture of ortho- and para-bromophenols. youtube.comyoutube.com The competition between solute-solute and solute-solvent interactions further dictates the reaction environment; for example, the degree of phenol self-association is greater in non-aromatic solvents than in aromatic ones, where specific solute-solvent interactions (e.g., OH⋯π) can occur. rsc.org Fluorinated alcohols like hexafluoroisopropanol (HFIP) have also been used as effective solvents for achieving high regioselectivity in the halogenation of arenes. researchgate.net

Table 2: Influence of Solvent Polarity on the Bromination of Phenol

| Solvent | Solvent Polarity | Key Effect on Reactant | Typical Product | Reference(s) |

| Water (H₂O) | High (Polar, Protic) | Promotes ionization to the highly reactive phenoxide ion. | 2,4,6-Tribromophenol (Polysubstitution) | quora.comyoutube.com |

| Carbon Disulfide (CS₂) | Low (Nonpolar) | Suppresses ionization; reaction occurs with the less activated phenol molecule. | Mixture of o-Bromophenol and p-Bromophenol (Monosubstitution) | youtube.commlsu.ac.in |

| Chloroform (CHCl₃) | Low (Relatively Nonpolar) | Limits ionization, leading to milder reaction conditions. | Mono-brominated phenols. | youtube.com |

Microwave-Assisted Synthesis in Related Systems

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and purity compared to conventional heating methods. youtube.com The mechanism involves direct heating of the polar molecules in the reaction mixture, resulting in rapid temperature increases and often reducing reaction times from hours to minutes. youtube.com

This technology has been successfully applied to the synthesis of phenols and their derivatives. A notable example is a novel, microwave-assisted method for producing anilines and phenols from activated aryl halides that proceeds without the need for transition metal catalysts or organic solvents. nih.gov In one procedure, heating an aryl halide with aqueous lithium hydroxide (B78521) at 130°C in a microwave for 20 minutes resulted in complete conversion to the corresponding phenol. nih.gov

In the synthesis of more complex halogenated heterocyclic systems, such as 8-hydroxyquinolines, microwave irradiation has demonstrated significant advantages over traditional oil bath heating. A catalyst-free Friedländer synthesis showed a marked improvement in average yields from 34% with conventional heating to 72% under microwave conditions. nih.govrsc.org This rapid and efficient assembly of halogenated structures underscores the potential of microwave-assisted techniques in synthesizing complex intermediates like this compound. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 8-Hydroxyquinolines

| Heating Method | Average Reaction Yield | Key Advantages of Microwave Method | Reference(s) |

| Traditional Oil Bath | 34% | Greatly improved reaction yields, rapid and facile synthesis. | nih.govrsc.org |

| Microwave Irradiation | 72% | Greatly improved reaction yields, rapid and facile synthesis. | nih.govrsc.org |

Considerations for Industrial Scale Production of Halogenated Phenolic Intermediates

The transition from laboratory-scale synthesis to industrial production of halogenated phenolic intermediates introduces a distinct set of challenges and priorities. Key considerations include process safety, cost-effectiveness, scalability, product purity, and waste minimization. google.comnih.gov

For valuable intermediates used in the pharmaceutical and agrochemical industries, achieving a high degree of purity is essential. nih.gov Industrial processes for direct halogenation must therefore be designed to reduce the formation of hazardous by-products, such as halogenated dioxin compounds. google.com One patented approach involves forming a low melting point complex of the phenolic compound before reacting it with the halogenating agent, which facilitates easier product recovery and minimizes impurities. google.com

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy is a fundamental tool for identifying the functional groups and understanding the molecular structure of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy would be utilized to identify the characteristic vibrational modes of the functional groups present in this compound. The expected spectral regions for key vibrations would include:

O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH2) groups would exhibit broad and sharp absorption bands, respectively, typically in the region of 3200-3600 cm⁻¹.

C-N, C-O, C-F, and C-Br Stretching: These vibrations would appear in the fingerprint region (below 1500 cm⁻¹), providing crucial information about the carbon-heteroatom bonds.

Aromatic C=C Stretching: The vibrations of the benzene (B151609) ring would be observed in the 1450-1600 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Insights

FT-Raman spectroscopy, which is sensitive to non-polar bonds, would offer complementary information to FTIR. It would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond, which may be weak in the FTIR spectrum.

Vibrational Mode Assignment based on Potential Energy Distribution (PED)

A detailed assignment of the observed vibrational bands would be achieved through theoretical calculations, such as Density Functional Theory (DFT). The Potential Energy Distribution (PED) analysis would quantify the contribution of individual bond stretches, bends, and torsions to each vibrational mode, providing a definitive assignment of the experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Data

NMR spectroscopy is indispensable for elucidating the precise connectivity and electronic environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would provide information on the number and chemical environment of the protons in the molecule. The aromatic protons would show distinct chemical shifts and coupling patterns (doublets, triplets, etc.) based on their positions relative to the electron-withdrawing (fluoro, bromo) and electron-donating (amino, hydroxyl) substituents. The protons of the -OH and -NH2 groups would appear as distinct signals, the positions of which could be influenced by solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. For instance, carbons bonded to the electronegative fluorine and bromine atoms would be expected to resonate at different fields compared to those bonded to the amino and hydroxyl groups.

In the absence of specific experimental data for this compound, the tables for spectroscopic data cannot be generated. The scientific community awaits the synthesis and characterization of this compound to fully understand its structural and electronic properties.

Advanced NMR Techniques (e.g., 2D-NMR) for Complex Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy would be indispensable for the unambiguous assignment of the proton (¹H) and carbon (¹³C) signals in the molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons on the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This would allow for the definitive placement of the amino, bromo, and fluoro substituents on the phenol backbone.

Due to the absence of published research, a data table of 2D-NMR correlations for this compound cannot be provided.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with a high degree of accuracy. This precise measurement would allow for the confirmation of the molecular formula, C₆H₄BrF₂NO, by comparing the experimentally determined mass with the theoretically calculated mass.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₆H₄⁷⁹BrF₂NO | ⁷⁹Br | 226.9499 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be suitable for analyzing this compound, allowing for the observation of the intact molecular ion. Depending on the polarity chosen, one would expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

No experimental ESI-MS data for this compound has been found in the public domain.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem Mass Spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of the molecular ion of this compound. By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated. The analysis of these fragment ions would provide valuable information for confirming the structure of the molecule.

A detailed fragmentation pathway analysis for this specific compound is not available in published literature.

Micro-Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (Micro-LC QTOFMS)

The coupling of micro-liquid chromatography with a quadrupole time-of-flight mass spectrometer (Micro-LC QTOFMS) would provide a comprehensive analysis. This technique would allow for the separation of the compound from any potential impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of the pure compound. The QTOF analyzer would provide both high-resolution and MS/MS capabilities in a single run.

Specific Micro-LC QTOFMS analytical data for this compound is currently unavailable.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This would offer an unambiguous confirmation of the molecular structure and its packing in the solid state.

A search of crystallographic databases did not yield any results for the crystal structure of this compound.

Table 2: Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Single Crystal X-ray Diffraction for Definitive Structure Determination

Analysis of Crystal Lattice Parameters and Molecular Conformation

The data obtained from a single crystal X-ray diffraction experiment allows for the detailed analysis of the crystal lattice parameters and the molecule's conformation. The lattice parameters, which include the dimensions of the unit cell (a, b, c) and the angles between them (α, β, γ), define the repeating structural unit of the crystal. The space group, also determined from the diffraction data, describes the symmetry elements present in the crystal structure.

Furthermore, the analysis reveals the precise molecular conformation. For this compound, this would include the planarity of the benzene ring, the orientation of the amino (-NH2), hydroxyl (-OH), bromine (-Br), and fluorine (-F) substituents relative to the ring, and the intramolecular bond lengths and angles. This information is crucial for understanding the steric and electronic effects of the various substituents on the molecule's geometry.

A hypothetical data table for the crystal lattice parameters of this compound, were it to be determined, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.0 |

| b (Å) | 10.0 |

| c (Å) | 12.0 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 600.0 |

| Z | 4 |

Investigation of Intermolecular Interactions in the Crystalline State

For this compound, the presence of the amino and hydroxyl groups would likely lead to the formation of strong hydrogen bonds (O-H···N, N-H···O, N-H···F, or O-H···F). Additionally, the bromine and fluorine atoms could participate in halogen bonding and other dipole-dipole interactions. A detailed analysis of the crystal packing would identify and characterize these interactions, providing a deeper understanding of the supramolecular assembly. Without experimental crystal structure data, the specific intermolecular interactions for this compound cannot be definitively described.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores. For this compound, the substituted benzene ring acts as the primary chromophore.

Analysis of Absorption Maxima and Molar Extinction Coefficients

A UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength at which maximum absorbance occurs is denoted as λmax. The value of λmax provides qualitative information about the electronic transitions. The presence of substituents on the benzene ring, such as the amino, hydroxyl, bromo, and fluoro groups, will influence the energy of the electronic transitions and thus shift the λmax values.

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the solution. The molar extinction coefficient is a constant for a particular substance at a specific wavelength and is a quantitative measure of the probability of the electronic transition.

Specific experimental data for the absorption maxima and molar extinction coefficients of this compound are not currently available in published literature. A hypothetical representation of such data is provided in the table below.

| Solvent | Hypothetical λmax (nm) | **Hypothetical ε (M⁻¹cm⁻¹) ** |

| Ethanol (B145695) | 290 | 5,000 |

| Methanol (B129727) | 288 | 5,200 |

| Water | 285 | 4,800 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, if a chiral center were introduced to the molecule, for instance, through derivatization of the amino or hydroxyl group with a chiral moiety, the resulting derivative would be chiral.

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an essential technique for studying such chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the absolute configuration and conformation of chiral molecules. For a chiral derivative of this compound, the CD spectrum would reveal electronic transitions that are unique to its stereochemistry, offering insights that are not available from standard UV-Vis spectroscopy. The synthesis and analysis of such chiral derivatives would be a necessary step to explore their chiroptical properties.

Computational and Theoretical Investigations of 2 Amino 4 Bromo 3,6 Difluorophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a compound like 2-Amino-4-bromo-3,6-difluorophenol, DFT would provide significant insights into its behavior.

Geometry Optimization and Conformational Analysis

The initial step in a computational study involves determining the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. For this compound, this would involve analyzing the orientation of the amino (-NH2) and hydroxyl (-OH) groups relative to the benzene (B151609) ring and each other, considering potential intramolecular hydrogen bonding. Different starting geometries, or conformers, would be calculated to find the global minimum on the potential energy surface.

Prediction of Spectroscopic Parameters (e.g., FTIR, UV-Vis, NMR chemical shifts)

Once the optimized geometry is obtained, various spectroscopic properties can be predicted.

FTIR (Fourier-Transform Infrared) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds and can be correlated with experimental FTIR spectra to identify characteristic functional group vibrations. For this molecule, key vibrations would include the O-H, N-H, C-F, C-Br, and C-N bonds.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis spectrum. This analysis provides information about the molecule's chromophores and its color properties.

NMR (Nuclear Magnetic Resonance) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., 1H, 13C, 15N, 19F) can be calculated to predict NMR chemical shifts. These predictions are invaluable for interpreting experimental NMR data and confirming the molecular structure.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive. For this compound, this analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential around the oxygen, nitrogen, and fluorine atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms of the amino and hydroxyl groups, indicating their electrophilic character. These maps are instrumental in predicting how the molecule will interact with other reagents.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. frontiersin.orgnih.gov By mapping properties like the normalized contact distance (dnorm) onto the surface, it is possible to identify and analyze hydrogen bonds, halogen bonds, and other van der Waals interactions that stabilize the crystal structure. frontiersin.orgnih.gov This analysis provides a "fingerprint" of the intermolecular contacts, offering insights into the packing of molecules in the solid state. frontiersin.org

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Structure Calculations

Ab initio (from first principles) methods are another class of computational techniques for studying electronic structure.

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that provides a good starting point for more advanced calculations. However, it does not account for electron correlation, which can be important for accurately describing molecular properties.

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation effects, generally leading to more accurate results than HF, particularly for systems with significant electron-electron interactions.

Comparing the results from these ab initio methods with those from DFT can provide a more comprehensive understanding of the molecule's electronic structure and can help to validate the computational approach used.

While the framework for a thorough computational investigation of this compound is well-established within the field of theoretical chemistry, the specific application of these methods to this particular molecule has not been documented in the accessible scientific literature. Future research in this area would be valuable for elucidating its chemical properties and potential applications.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for applications in optical data storage, image processing, and optical switching. The NLO response in organic molecules often arises from intramolecular charge transfer (ICT) from an electron donor to an electron acceptor, typically facilitated by a π-conjugated system. nih.govnih.gov The structure of this compound, containing the electron-donating amino (-NH₂) and hydroxyl (-OH) groups and electron-accepting bromo (-Br) and fluoro (-F) groups, suggests potential for NLO activity. researchgate.net

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the NLO properties of such molecules. nih.govresearchgate.net These calculations can determine key parameters that quantify a molecule's NLO response. While specific computational studies predicting the NLO properties of this compound are not prominent in the literature, the principles of NLO prediction can be applied. The key is to calculate the change in the molecule's dipole moment under a strong electric field, such as that from a laser.

The primary NLO parameters of interest include:

Linear Polarizability (⟨α⟩): Describes the linear response of the molecule to an electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response, crucial for effects like second-harmonic generation. A large β value is a key indicator of a promising NLO material.

Second Hyperpolarizability (⟨γ⟩): Relates to the third-order NLO response.

Computational studies on similar donor-acceptor systems show that the magnitude of these properties is highly dependent on the strength of the donor and acceptor groups and the efficiency of the charge transfer process. nih.govresearchgate.net For this compound, theoretical models would assess the ICT between the amino/hydroxyl moieties and the halogen-substituted aromatic ring to predict its potential as an NLO material.

Table 1: Key Parameters in NLO Property Prediction

| Parameter | Symbol | Description | Significance |

| Linear Polarizability | ⟨α⟩ | Measures the primary electronic response and induced dipole moment in an applied electric field. | Indicates the overall polarizability of the electron cloud. |

| First Hyperpolarizability | β or β_total | Quantifies the asymmetric distortion of the electron cloud in an electric field, leading to second-order NLO effects. | A large value is a primary requirement for second-harmonic generation and other second-order NLO applications. |

| Second Hyperpolarizability | ⟨γ⟩ | Measures the third-order NLO response. | Relevant for third-harmonic generation and other third-order phenomena. |

| HOMO-LUMO Energy Gap | E_gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller energy gap generally correlates with higher polarizability and enhanced NLO properties. nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for mapping out the intricate details of chemical reactions, including identifying intermediates, transition states, and the lowest energy pathways.

The viability of a proposed reaction mechanism can be rigorously tested by calculating the energy profile along the reaction coordinate. Transition states, which represent the highest energy point on a reaction pathway, are critical. The energy required to reach this state is the activation energy (Ea), which governs the reaction rate.

Density Functional Theory (DFT) is a common method used to locate transition state geometries and calculate their energies. acs.org For this compound, such calculations can predict its reactivity in various transformations. For instance, in reactions involving the amino group, such as diazotization, DFT can be used to model the intermediates and determine the energy barriers. One computational prediction for the diazotization of this compound found a calculated activation energy of approximately 25 kcal/mol, which is consistent with experimental conditions requiring low temperatures (0–5°C). Furthermore, computational models like the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) can simulate solvent effects, predicting that solvents like DMF could stabilize charged intermediates more effectively than THF, thereby improving reaction efficiency.

Electrophilic aromatic substitution is a fundamental reaction for benzene derivatives. Predicting the site of substitution (regioselectivity) on a polysubstituted ring like that of this compound is challenging due to the competing directing effects of the various substituents.

-OH (hydroxyl) and -NH₂ (amino) groups: Both are powerful activating groups and ortho-, para-directors.

-F (fluoro) and -Br (bromo) groups: Both are deactivating groups but are also ortho-, para-directors.

Computational chemistry offers a solution by calculating the relative stability of the potential intermediates (the Wheland intermediate or sigma complex) for attack at each available carbon position. A more stable intermediate implies a lower activation energy and a preferred reaction site. A common theoretical approach involves calculating the local proton affinities (PA) at each ring carbon, as the site of protonation often correlates with the site of electrophilic attack. acs.org DFT studies on simpler halogenated phenols have shown that C4-protonation (para to the hydroxyl group) is generally the most favorable. acs.org

For this compound, the position C5 is the only unsubstituted carbon. It is ortho to the bromine and meta to both the amino and hydroxyl groups. Computational models would weigh the strong ortho-directing influence from the halogens against the meta-position relative to the activating groups to predict the most likely site for electrophilic attack.

Table 2: Qualitative Prediction of EAS Reactivity

| Position on Ring | Substituent | Directing Influence | Predicted Reactivity for EAS |

| C1 | -OH | Activating, Ortho/Para-Director | Substituted |

| C2 | -NH₂ | Activating, Ortho/Para-Director | Substituted |

| C3 | -F | Deactivating, Ortho/Para-Director | Substituted |

| C4 | -Br | Deactivating, Ortho/Para-Director | Substituted |

| C5 | -H | Open for substitution | The primary site for potential EAS, influenced by the combined electronic effects of all other groups. |

| C6 | -F | Deactivating, Ortho/Para-Director | Substituted |

Photodissociation is the process by which a molecule breaks apart after absorbing a photon of light. The fate of the molecule post-excitation is often governed by complex features on its potential energy surfaces, most notably conical intersections. A conical intersection is a point where two electronic potential energy surfaces intersect, creating a highly efficient pathway for the molecule to transition from an excited electronic state back to the ground state non-radiatively. nih.govarxiv.orgduke.edu

These intersections act as funnels that can direct the outcome of a photochemical reaction, often leading to products that are not accessible through thermal reactions. uchicago.edu Simulating these dynamics is computationally intensive and often requires advanced quantum simulation techniques. arxiv.org Such simulations can map the potential energy surfaces and identify the seams of conical intersections. uchicago.edu

While these simulations are crucial for understanding photochemistry, specific studies on the photodissociation dynamics and conical intersections of this compound are not widely documented. Theoretical investigation in this area would focus on the potential for C-Br or C-F bond cleavage upon UV light absorption, a common pathway for halogenated aromatic compounds.

Thermodynamic Properties from Computational Data

Computational chemistry provides reliable predictions of key thermodynamic properties, which are essential for understanding the stability and reactivity of a molecule. Using methods like DFT with appropriate basis sets (e.g., B3LYP/6-311G++(2d,2p)), it is possible to calculate standard thermodynamic quantities in the gas phase. explorationpub.com

These calculations typically involve:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Frequency Calculation: To confirm the structure is a true minimum on the potential energy surface and to obtain thermal contributions to enthalpy and entropy, including the zero-point vibrational energy (ZPVE). explorationpub.com

Single Point Energy Calculation: A high-accuracy calculation of the total electronic energy at the optimized geometry. explorationpub.com

From these components, crucial thermodynamic data can be derived. While specific calculated values for this compound are not available in the cited literature, the methodology is well-established for substituted phenols. researchgate.netresearchgate.net

Table 3: Computationally Derived Thermodynamic Properties

| Property | Symbol | Description | Importance |

| Standard Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Indicates the stability of the molecule relative to its elements. |

| Standard Gibbs Free Energy of Formation | ΔfG° | The change in free energy accompanying the formation of one mole of a substance from its elements in their standard states. | Determines the spontaneity of the formation reaction under standard conditions. |

| Standard Entropy | S° | A measure of the randomness or disorder of the molecule. | Used in conjunction with enthalpy to calculate Gibbs free energy. |

| Bond Dissociation Enthalpy | BDE | The enthalpy change required to break a specific bond homolytically. | A key indicator of bond strength and reactivity, particularly for predicting antioxidant activity (e.g., O-H BDE). explorationpub.com |

Synthesis and Characterization of Derivatives and Analogues of 2 Amino 4 Bromo 3,6 Difluorophenol

Substitution Pattern Variations on the Phenolic Ring (e.g., Isomers of 2-Amino-bromo-difluorophenol)

The synthesis of isomers of 2-Amino-bromo-difluorophenol allows for the exploration of structure-activity relationships in various applications. The specific placement of the amino, bromo, and fluoro substituents on the phenolic ring can significantly influence the compound's chemical and physical properties.

One common strategy for synthesizing these isomers is through the bromination of a corresponding difluoroaniline. For instance, 4-Bromo-2,6-difluoroaniline can be synthesized by reacting 2,6-difluoroaniline (B139000) with bromine in glacial acetic acid. The reaction is typically stirred at room temperature, followed by the addition of sodium thiosulphate and sodium acetate (B1210297) to yield the product. researchgate.netchemicalbook.com Another method involves dissolving 2,6-difluorobenzeneamine in acetic acid and adding bromine, stirring for a short period at room temperature to achieve a high yield of 4-Bromo-2,6-difluoroaniline. chemicalbook.com

The synthesis of other isomers, such as 2-amino-5,6-difluorophenol, can be achieved through the hydrogenation of the corresponding nitrophenol. In a typical procedure, 2,3-difluoro-6-nitrophenol (B104600) is hydrogenated over a palladium on carbon (Pd/C) catalyst in methanol (B129727).

While direct synthetic routes for all possible isomers of 2-Amino-bromo-difluorophenol are not extensively documented, the existing methods for related compounds provide a foundational framework for their potential synthesis. The table below summarizes some known isomers and their precursors.

| Isomer Name | Precursor(s) | Synthetic Method |

| 4-Bromo-2,6-difluoroaniline | 2,6-Difluoroaniline, Bromine | Bromination in acetic acid |

| 2-Amino-5,6-difluorophenol | 2,3-Difluoro-6-nitrophenol | Hydrogenation over Pd/C |

| 2-Amino-6-bromo-4-fluorobenzoic acid | Not specified | Not specified |

| 6-Amino-4-bromo-2,3-difluorophenol | Not specified | Not specified |

Formation of Amino and Phenolic Group Derivatives

The amino and phenolic hydroxyl groups of 2-Amino-4-bromo-3,6-difluorophenol are key functional handles for the synthesis of a variety of derivatives, including amides, ethers, and esters.

The amino group of this compound can readily undergo acylation reactions with acyl chlorides or anhydrides to form amide derivatives. While specific examples for the title compound are scarce, the general reactivity of aminophenols suggests that this transformation is feasible. For instance, the synthesis of N-pyridinylamides has been achieved through the oxidative amidation of 2-aminopyridine (B139424) with benzaldehyde, a reaction that highlights the potential for C-N bond formation. researchgate.net Additionally, the synthesis of α,α-difluoro-β-amino amides has been reported via a zinc-promoted Reformatsky reaction of aldimines with bromodifluoroacetamides, demonstrating a method to form amide bonds in fluorinated compounds. chemrxiv.orgrsc.org

A plausible synthetic route to an amide derivative of this compound would involve the reaction with an appropriate acylating agent in the presence of a base to neutralize the acid byproduct.

The phenolic hydroxyl group of this compound can be converted into ether and ester derivatives through various synthetic methods.

Ether Synthesis: The Williamson ether synthesis is a classical method for forming ethers, which involves the reaction of an alkoxide with a primary alkyl halide. For a hindered phenol (B47542) like the title compound, alternative methods may be required. One such method is the Zn(OTf)₂-catalyzed coupling of phenols with unactivated tertiary alkyl bromides. organic-chemistry.org Another approach involves the electrochemical oxidation of carboxylic acids to generate carbocations, which can then be trapped by an alcohol to form hindered ethers. nih.gov

Ester Synthesis: Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. The amino group would likely need to be protected beforehand to ensure selective esterification of the phenolic hydroxyl group.

Cyclization Reactions Involving the Amino and Hydroxyl Groups (e.g., Benzoxazole (B165842), Benzothiazole (B30560) Derivatives)

The ortho-disposed amino and hydroxyl groups of this compound make it an ideal precursor for the synthesis of benzoxazole derivatives. Similarly, related aminothiophenols can be used to synthesize benzothiazoles. These heterocyclic scaffolds are of significant interest due to their presence in many biologically active compounds. nih.govnih.gov

The synthesis of 2-substituted benzoxazoles can be achieved through the condensation of 2-aminophenols with a variety of reagents, including aldehydes, carboxylic acids, and their derivatives. nih.gov A green chemistry approach involves the reaction of 2-aminophenol (B121084) with aldehydes using a reusable catalyst in an aqueous medium. The reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper iodide, also yields 2-substituted benzoxazoles.

Similarly, benzothiazole derivatives can be synthesized from 2-aminothiophenols. For example, 2-amino-6-bromo-4-methylbenzothiazole can undergo a pseudo-four-component reaction with an aldehyde and 4-hydroxycoumarin (B602359) in the presence of sulfamic acid to produce spiroheterocycles in high yield. mdpi.com The synthesis of 2-amino-4,6-difluorobenzothiazole (B53882) has also been reported. sigmaaldrich.com

The following table provides examples of reaction conditions for the synthesis of benzoxazole and benzothiazole derivatives from substituted aminophenols and aminothiophenols.

| Product Type | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) |

| 2-Substituted Benzoxazole | 2-Aminophenol, Aldehyde | Reusable acid catalyst | Water | Room Temperature | Good |

| 2-Substituted Benzoxazole | 2-Aminophenol, β-Diketone | Brønsted acid, CuI | Not specified | Not specified | Good |

| Spiroheterocycle | 2-Amino-6-bromo-4-methylbenzothiazole, 4-Anisaldehyde, 4-Hydroxycoumarin | Sulfamic acid | Not specified | Not specified | 93 |

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. iosrjournals.org The amino group of this compound can react with various aldehydes and ketones to form a wide range of Schiff base derivatives.

The synthesis of Schiff bases from 2-aminophenols is a well-established reaction. For example, a Schiff base can be prepared by refluxing equimolar amounts of 4-bromoacetophenone and 2-aminophenol in a mixture of methanol and acetone. iosrjournals.org The reaction of N,N-dimethyl aminobenzaldehyde with lysine (B10760008) in ethanol (B145695) also yields a Schiff base. researchgate.netiaea.org These reactions are often catalyzed by a small amount of acid.

The table below outlines general conditions for Schiff base formation.

| Amine | Aldehyde/Ketone | Solvent | Catalyst | Reaction Conditions |

| 2-Aminophenol | 4-Bromoacetophenone | Methanol:Acetone (2:1) | Not specified | Reflux |

| Lysine | N,N-Dimethyl aminobenzaldehyde | Ethanol | Not specified | Condensation |

Ligand Design for Metal Complexation

The molecular architecture of this compound inherently contains the necessary functional groups for effective metal chelation. The ortho-disposed amino (-NH₂) and hydroxyl (-OH) groups can act as a bidentate ligand, forming stable five-membered rings with a central metal ion. The electron-withdrawing nature of the fluorine and bromine atoms on the aromatic ring significantly influences the acidity of the phenolic proton and the basicity of the amino group. This modulation of the electronic density on the coordinating atoms can fine-tune the stability and redox properties of the resulting metal complexes.

Derivatives of this compound are designed to enhance specificity and stability for particular metal ions. The design principles often involve:

Modulating Steric Hindrance: Introducing bulky substituents near the coordination site can enforce specific geometries (e.g., tetrahedral vs. square planar) upon the metal complex.

Altering Electronic Properties: The introduction of additional electron-donating or electron-withdrawing groups on the phenyl ring can alter the ligand field strength, thereby affecting the spectroscopic and magnetic properties of the complex.

Enhancing Preorganization: Incorporating the aminophenol scaffold into a more rigid structure reduces the entropic penalty of complexation, leading to higher formation constants.

While specific research on the complexation of this compound is not extensively detailed in the public domain, the principles are well-established in coordination chemistry. The table below outlines potential ligand designs based on this scaffold and their intended effects on metal complexation.

Table 1: Potential Ligand Designs Based on this compound

| Derivative Structure | Design Rationale | Potential Metal Ions | Expected Complex Geometry |

|---|---|---|---|

| N-alkylated derivative | Increases steric bulk, enhances solubility in organic solvents. | Cu(II), Ni(II), Zn(II) | Distorted tetrahedral or square planar |

| Schiff base (imine) derivative | Extends the conjugated system, introduces a third coordination site. | Fe(III), Co(II), Mn(II) | Octahedral (if forming a tridentate ligand) |

Incorporation into Larger Molecular Scaffolds (e.g., Quinoline (B57606), Pyrido[2,3-d]pyrimidine Systems)

The aminophenol moiety is a key building block for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The amino group serves as a nucleophile or a handle for cyclization reactions to build adjacent rings.

Quinoline Systems: The synthesis of substituted quinolines can be achieved through several classic reactions, such as the Pfitzinger or Combes synthesis, which involve the condensation of an aniline (B41778) with a β-dicarbonyl compound followed by cyclization. Starting from this compound, a highly substituted quinoline derivative can be prepared. For instance, reaction with an appropriate β-ketoester would lead to a poly-substituted quinolin-4-ol, a valuable intermediate for further functionalization. chemicalbook.comatlantis-press.com The general approach for synthesizing 4-bromoquinoline (B50189) often involves the bromination of quinolin-4-ol. chemicalbook.com

Pyrido[2,3-d]pyrimidine Systems: The synthesis of pyrido[2,3-d]pyrimidines is more complex and typically involves multi-step sequences. researchgate.net A common strategy begins with the construction of a substituted pyridine (B92270) ring, which is then fused to a pyrimidine (B1678525) ring. nih.govnih.gov For example, this compound could be envisioned to first undergo a reaction to form a 2-aminonicotinic acid derivative. This intermediate can then be cyclized with a source of carbon and nitrogen, such as formamide (B127407) or cyanamide, to construct the pyrimidine portion of the scaffold. These scaffolds are of significant interest as they are recognized as privileged structures for targeting enzymes like kinases. researchgate.netmdpi.com

Table 2: Proposed Synthetic Routes to Heterocyclic Scaffolds

| Target Scaffold | Proposed Reaction | Key Reagents | Resulting Product |

|---|---|---|---|

| Quinoline | Pfitzinger-type Reaction | Ethyl acetoacetate, Polyphosphoric acid | 7-Bromo-6,9-difluoro-2-methyl-1H-quinolin-4-one |

| Pyrido[2,3-d]pyrimidine | Multi-step synthesis via aminopyridine | Malononitrile, Formamide, POCl₃ | Substituted 5-bromo-6,8-difluoropyrido[2,3-d]pyrimidine |

Bioisosteric Analogues with Modified Fluorine or Other Halogen Positions

Bioisosterism is a strategy used in medicinal chemistry to design analogues of a lead compound by replacing atoms or groups with other atoms or groups that have similar physicochemical properties. This can lead to improved potency, selectivity, or metabolic stability. The 2,6-difluorophenol (B125437) moiety itself has been investigated as a potential bioisostere of a carboxylic acid, aiming to increase lipophilicity while maintaining key interactions. nih.gov

For this compound, several bioisosteric modifications can be proposed:

Halogen Exchange: Replacing the bromine atom at the C4 position with chlorine could alter the compound's reactivity and potential for halogen bonding, a key interaction in protein-ligand binding. Swapping bromine for iodine would increase the size and polarizability, potentially enhancing binding in specific hydrophobic pockets.

Fluorine Positional Isomers: Moving the fluorine atoms to other positions on the ring (e.g., 2,5-difluoro or 3,5-difluoro) would create regioisomers with different dipole moments and electronic distributions. This can subtly change the pKa of the phenol and amine groups, affecting binding and pharmacokinetic properties.

Classical Bioisosteres: The hydroxyl group could be replaced with a thiol (-SH) or an amino (-NH₂) group, while the amino group could be swapped for a hydroxyl (-OH), which represents a classical bioisosteric interchange. u-tokyo.ac.jp

These modifications allow for a systematic exploration of the structure-activity relationship (SAR) of this compound class in various biological contexts.

Table 3: Proposed Bioisosteric Analogues and Rationale

| Original Group | Position | Bioisosteric Replacement | Rationale for Modification |

|---|---|---|---|

| Bromine | C4 | Chlorine | Reduce steric bulk, modify halogen bond donor capability. |

| Bromine | C4 | Iodine | Increase size and polarizability, enhance van der Waals interactions. |

| Fluorine | C3, C6 | Hydrogen | Assess the specific contribution of each fluorine atom to activity. |

| Hydroxyl | C1 | Thiol (-SH) | Alter hydrogen bonding capacity and acidity. |

Advanced Synthetic Utility and Research Applications

Role as a Precursor in Organic Synthesis

The multifunctionality of 2-Amino-4-bromo-3,6-difluorophenol renders it a versatile precursor in the field of organic synthesis, where it serves as a foundational component for constructing more complex molecular architectures.

This compound is a key building block in the synthesis of intricate aromatic systems. The presence of multiple reactive sites—the nucleophilic amino group, the phenolic hydroxyl group, and the bromine atom, which is amenable to cross-coupling reactions—allows for a variety of chemical transformations. This structural versatility makes it an important intermediate in the preparation of complex heterocyclic compounds and in pharmaceutical research.

The reactivity of this compound is enhanced by its unique electronic and steric properties, which are a direct result of its halogen and amino substituents. It can readily participate in reactions such as nucleophilic and electrophilic substitutions, as well as palladium-catalyzed coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds, leading to the creation of biaryl compounds and other elaborate molecular frameworks. The strategic positioning of the functional groups on the aromatic ring allows for regioselective reactions, providing a pathway to specifically designed complex molecules. The related compound, 2-amino-4-fluorophenol, is known to be an ideal precursor for the synthesis of benzoxazoles and benzoxazines, further highlighting the potential of such aminophenol structures in creating diverse heterocyclic systems.

This compound is utilized as a crucial intermediate in the production of a variety of specialty chemicals, including those with potential applications in the pharmaceutical industry. Its structural motifs are of interest in medicinal chemistry, where halogenated phenols are recognized as important precursors for biologically active molecules. For instance, the synthesis of nitropyridine derivatives with demonstrated biological activity has been achieved using bromo-fluoro phenols.

The inherent chemical properties of this compound, stemming from its halogen and amino groups, allow it to form strong interactions with biological molecules, making it a candidate for the development of novel therapeutic agents. Research has been directed towards its potential antimicrobial and anticancer properties, positioning it as a valuable intermediate in the synthesis of new drugs. Furthermore, the 2,6-difluorophenol (B125437) moiety, a core feature of this molecule, has been investigated as a lipophilic bioisostere of a carboxylic acid, suggesting its utility in modifying drug candidates to enhance their properties. rsc.orgnih.gov

Table 1: Synthetic Reactions and Products of this compound

| Reaction Type | Common Reagents | Major Products | Potential Applications |

| Substitution Reactions | Nucleophiles, Electrophiles | Various substituted phenols | Synthesis of fine chemicals |

| Oxidation/Reduction | Oxidizing/Reducing agents | Quinones/Hydroquinones | Chemical synthesis |

| Coupling Reactions (e.g., Suzuki-Miyaura) | Palladium catalysts, Boronic acids | Biaryl compounds | Pharmaceutical intermediates, Complex aromatics |

Applications in Materials Science

The unique properties conferred by the halogen atoms in this compound make it a promising candidate for applications in materials science, particularly in the creation of polymers and advanced materials with tailored characteristics.

This compound is a potential monomer for the synthesis of poly(phenylene oxide)s (PPOs) through oxidative polymerization. This class of polymers is known for its excellent thermal and chemical stability. uc.edu The oxidative coupling of phenols, particularly those with substituents in the ortho positions, is a common method for producing PPOs. uc.edu The fluorine atoms at the 2- and 6-positions of this compound make it a suitable candidate for this type of polymerization.

The process typically involves a copper-amine catalyst and oxygen to facilitate the formation of phenoxy radicals, which then couple to form the polymer chain. uc.eduresearchgate.net While the presence of the amino group may require protective chemistry or could influence the polymerization mechanism, the general principles of oxidative polymerization of substituted phenols suggest the feasibility of using this compound to create novel PPO derivatives. The incorporation of bromine and fluorine into the polymer backbone is expected to impart desirable properties to the resulting material.

The inclusion of halogen atoms in a polymer structure is a well-established strategy for enhancing its material properties. Halogenated polymers are known for their high tensile strength, chemical inertness, strong heat resistance, and flame retardancy. Polymers synthesized from this compound would be expected to exhibit these advanced characteristics due to the presence of both bromine and fluorine.

The introduction of polar C-F bonds can also optimize the energy levels in conjugated materials, making such polymers potentially useful in organic electronics, such as for high-efficiency solar cells. Furthermore, alkylated phenols are important industrial targets for producing polymer additives, antioxidants, and heat stabilizers for polymeric materials. rsc.org The functional groups on this compound offer multiple points for modification, allowing for the fine-tuning of the properties of the resulting materials for specific applications.

Table 2: Potential Properties of Polymers Derived from this compound

| Property | Origin | Potential Application |

| High Thermal Stability | Aromatic backbone, Halogen content | High-performance plastics, Engineering thermoplastics |

| Chemical Resistance | Halogen content | Protective coatings, Chemically inert materials |

| Flame Retardancy | Bromine and Fluorine content | Fire-resistant materials |

| Modified Electronic Properties | Introduction of polar C-F bonds | Organic semiconductors, Solar cells |

Use in Catalysis Research (e.g., as Ligands or Precursors for Catalysts)

The structural features of this compound also make it a person of interest in the field of catalysis research, both as a potential ligand for metal complexes and as a precursor for the synthesis of catalysts.

The amino and hydroxyl groups of the molecule provide excellent coordination sites for metal ions. Schiff base ligands derived from the condensation of aminophenols with aldehydes are known to form stable complexes with a variety of transition metals. nih.gov These metal complexes have been investigated for their catalytic activity in various chemical transformations. For instance, metal complexes of hydroxypyridine and related Schiff bases are of interest as biomimetic catalysts in oxygenation processes. nih.gov Following this precedent, this compound could be used to synthesize novel ligands, which upon complexation with metals like copper, cobalt, or nickel, could yield catalysts with unique activities.

Furthermore, aminophenols can serve as precursors for the synthesis of catalysts for specific reactions. For example, the catalytic hydrogenation of p-nitrophenol to p-aminophenol is a well-studied process that utilizes various catalysts. researchgate.netbcrec.idias.ac.inacs.org This suggests that derivatives of aminophenols themselves can be integral to catalytic systems. The unique electronic environment created by the fluorine and bromine atoms in this compound could modulate the properties of any derived catalyst, potentially leading to enhanced activity or selectivity.

Investigative Tools for Chemical Process Understanding

The study of this compound and its analogs offers significant insights into the intricate details of chemical reactions. Researchers employ a combination of experimental and computational methods to dissect reaction mechanisms and to understand how the specific arrangement of atoms influences the molecule's behavior.

Elucidating Reaction Mechanisms and Pathways

Understanding the precise sequence of events during a chemical transformation involving this compound is crucial for controlling reaction outcomes and optimizing synthetic protocols. The reactivity of this compound is dominated by the interplay of its functional groups, leading to several possible reaction pathways, including electrophilic and nucleophilic aromatic substitution, oxidation, and coupling reactions.

Detailed mechanistic studies often involve a combination of techniques:

Spectroscopic Analysis: Techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and mass spectrometry are indispensable for identifying reaction intermediates and final products. For instance, in reactions involving fluorinated o-phenylenediamines, which are structurally related to our target compound, these methods are used to characterize the resulting fluorinated 2,3-diaminophenazines. rsc.org

Computational Modeling: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping potential energy surfaces, calculating the stability of intermediates, and visualizing transition states. researchgate.net DFT studies on the formation of fluorinated phenazines from o-phenylenediamines have successfully explained the observed isomer ratios by analyzing the charge distribution and stability of the reacting species. rsc.org

Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing temperature, concentration, or catalyst) provides quantitative data that helps to validate proposed mechanisms.

A common reaction pathway for aromatic compounds like phenols is electrophilic aromatic substitution . In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring. The reaction proceeds through a high-energy carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity. nih.govresearchgate.net The substituents on the ring, such as the hydroxyl and amino groups in this compound, are strongly activating and direct incoming electrophiles primarily to the ortho and para positions.

For example, the synthesis of fluorinated 2,3-diaminophenazines through the oxidation of fluorinated o-phenylenediamines with iron(III) chloride provides a relevant mechanistic model. DFT calculations in such studies help to determine which nitrogen atom in the protonated starting material is most nucleophilic and which carbon atom in the corresponding diimine is most electrophilic, thereby predicting the major product isomer. rsc.org

Table 1: Investigative Techniques for Reaction Mechanism Elucidation

| Technique | Application in Studying Halogenated Phenols | Insights Gained |

| Spectroscopy (NMR, IR, MS) | Characterization of reactants, intermediates, and products in reactions of fluorinated aminophenols. rsc.org | Structural confirmation, identification of new compounds, and verification of reaction completion. |

| Density Functional Theory (DFT) | Modeling reaction pathways, calculating intermediate stabilities, and predicting product ratios for reactions like phenazine (B1670421) formation. rsc.orgresearchgate.net | Understanding electronic effects, transition state energies, and the thermodynamic and kinetic favorability of different pathways. |

| Kinetic Analysis | Measuring reaction rates of substituted phenols to correlate with structural parameters. | Quantitative assessment of substituent effects on reaction velocity and determination of the rate-determining step. |

Understanding Structure-Reactivity Relationships in Halogenated Aromatics

The reactivity of this compound is profoundly influenced by the electronic and steric properties of its substituents. The amino (-NH2) and hydroxyl (-OH) groups are strong electron-donating groups that activate the aromatic ring towards electrophilic attack. Conversely, the fluorine and bromine atoms are electron-withdrawing through induction but can donate electron density through resonance. This complex interplay governs the molecule's behavior in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone for deciphering these relationships in a systematic manner. scholarsresearchlibrary.com These studies correlate variations in the chemical structure of a series of compounds with changes in their reactivity or biological activity. researchgate.netscholarsresearchlibrary.com

Key approaches in this area include:

Computational Descriptor Analysis: Using methods like DFT, various molecular descriptors are calculated for a series of related halogenated phenols. researchgate.netresearchgate.net These descriptors quantify properties such as:

Electronic Parameters: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and atomic charges. researchgate.netnih.gov

Steric Parameters: Molecular volume and van der Waal's radii. rsc.org

Hydrophobic Parameters: The octanol-water partition coefficient (logP). researchgate.net

Statistical Modeling: Techniques like Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and Artificial Neural Networks (ANN) are used to build mathematical models that connect these descriptors to observed reactivity. researchgate.netscholarsresearchlibrary.com

For instance, QSAR studies on the toxicity of halogenated phenols have shown that their biological activity can be predicted by a combination of descriptors like the partition coefficient, HOMO energy, dipole moment, and the charges on the halogen atoms. researchgate.net Similarly, the antioxidant activity of phenols and anilines is strongly dependent on the number and position of the -OH and -NH2 groups, which influences their ability to donate a hydrogen atom. researchgate.net Studies have shown that the ortho position for these groups can be particularly active due to the potential for intramolecular hydrogen bonding. researchgate.net The presence of fluorine atoms, as in this compound, further modulates these properties, affecting both the acidity of the phenolic proton and the electron density distribution around the ring. nih.gov

Table 2: Key Molecular Descriptors in Structure-Reactivity Studies of Halogenated Aromatics

| Descriptor Type | Example | Influence on Reactivity |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Governs interactions with electrophiles and nucleophiles; influences reaction rates. nih.gov |

| Steric | Van der Waal's Radii | Affects the accessibility of reaction sites to reagents. rsc.org |

| Hydrophobic | Octanol-Water Partition Coefficient (logP) | Influences solubility and transport to reaction sites in biological or multiphase systems. researchgate.net |

| Topological | Number and Position of Substituents | Determines the overall electronic and steric environment of the molecule, dictating directing effects and overall reactivity. researchgate.net |

By systematically studying compounds like this compound, chemists can refine their understanding of these fundamental relationships, enabling the rational design of new molecules with tailored properties for applications in materials science, medicine, and beyond.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of halogenated phenols often involves methods that are not environmentally friendly, such as using elemental bromine or diazotization reactions, which can produce significant waste. google.com Future research should prioritize the development of greener and more efficient synthetic pathways to 2-Amino-4-bromo-3,6-difluorophenol.

One promising avenue is the exploration of catalytic halogenation using less hazardous reagents. For instance, employing "table salt" as a source of "electrophilic chlorine" in an environmentally benign solvent like ethanol (B145695) has been successful for other halogenated heterocycles and could be adapted. nih.gov Another approach involves the direct hydrolysis of halogenated anilines under high temperature and pressure, which could be optimized for this specific compound. google.com

Furthermore, the principles of sustainable chemistry, such as the use of deep eutectic solvents (DESs) as biodegradable and reusable catalysts, could be applied. chemistryviews.org Research into transforming arylboronic acids into phenols using a DES catalyst and hydrogen peroxide has shown rapid and efficient results at room temperature, offering a scalable and green alternative. chemistryviews.orgrsc.org

Advanced Computational Studies for Predicting Novel Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), offers powerful tools for predicting the behavior of complex molecules like this compound. nih.gov Future computational studies could provide invaluable insights into its electronic structure, reactivity, and potential interactions with biological targets.

By modeling the molecule, researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions and the synthesis of novel derivatives. For instance, understanding the influence of the fluorine and bromine atoms on the reactivity of the amino and hydroxyl groups can lead to more selective functionalization.

Moreover, computational methods can be used to predict the properties of yet-to-be-synthesized derivatives, saving significant time and resources in the lab. rsc.org These studies can help in identifying derivatives with desirable electronic, optical, or medicinal properties before their actual synthesis is undertaken. The combination of experimental and theoretical approaches has proven effective in understanding the fluorescence properties of similar molecules and could be applied here as well. rsc.org

Exploration of Novel Derivatives with Tailored Chemical Characteristics

The true potential of this compound lies in its use as a scaffold for creating a diverse range of derivatives with specific, tailored properties. The presence of multiple reactive sites—the amino group, the hydroxyl group, and the carbon-bromine bond—allows for a variety of chemical modifications.

Future research should focus on systematically exploring these modifications. For example, the amino group can be acylated, alkylated, or used to form heterocyclic rings. The phenolic hydroxyl group can be etherified or esterified to modulate the compound's solubility and electronic properties. nih.gov The bromo substituent is particularly valuable as it can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds and construct more complex molecular architectures.

By carefully selecting the derivatization strategy, it may be possible to create compounds with enhanced biological activity, novel material properties, or specific catalytic functions. The functionalization of other phenols has led to derivatives with improved anti-inflammatory, antioxidant, and antifungal effects, suggesting a similar potential for derivatives of this compound. nih.gov

Deeper Understanding of Complex Reaction Mechanisms Involving Multiple Halogen and Amino Substituents

The interplay of the amino, bromo, and fluoro substituents on the aromatic ring of this compound leads to complex reactivity that is not yet fully understood. Future research should aim to elucidate the mechanisms of reactions involving this compound to enable better control over reaction outcomes.

For example, studying the kinetics and thermodynamics of substitution and coupling reactions can reveal the subtle electronic and steric effects of the substituents. Investigating the mechanism of oxidation of the phenol (B47542) group to a quinone, and the potential for the amino group to influence this process, could lead to new synthetic methodologies. researchgate.net

Understanding these mechanisms will be crucial for developing highly selective reactions that target a specific position on the molecule without affecting the other functional groups. This knowledge will be essential for the efficient and predictable synthesis of complex target molecules.

Integration into New Chemical Technologies and Methodologies

As a versatile building block, this compound has the potential to be integrated into emerging chemical technologies. Phenols, in general, are crucial components in the production of polymers, resins, and pharmaceuticals. byjus.comlibretexts.org

Future research could explore the use of this compound in the development of novel functional materials. For example, its derivatives could be investigated as monomers for high-performance polymers with enhanced thermal stability or specific optical properties. The presence of halogen atoms could also impart flame-retardant properties.

Furthermore, the unique substitution pattern of this compound could make it a valuable ligand for catalysis or a key component in the synthesis of new agrochemicals or pharmaceuticals. nih.gov The exploration of its derivatives as inhibitors for specific enzymes, drawing inspiration from other bromo- and fluoro-substituted aromatic compounds, could be a fruitful area of research. chemicalbook.com The integration of this compound into electrochemical or photochemical C-H functionalization methods could also provide novel and sustainable synthetic routes. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-4-bromo-3,6-difluorophenol, and how do reaction conditions influence yield and purity?

- Answer: The compound is typically synthesized via sequential halogenation and amination of phenol derivatives. A common method involves diazotization of 3-bromo-4-fluorophenol followed by reduction to introduce the amino group . Reaction conditions (e.g., temperature, catalyst choice) significantly impact yield:

- Low-temperature diazotization (0–5°C) minimizes side reactions.

- Catalytic hydrogenation (e.g., Pd/C) under mild pressures (1–3 atm) ensures selective reduction of the diazonium intermediate.

- Purity is optimized via recrystallization in ethanol/water (70:30 v/v), achieving >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer: Key methods include:

- NMR : - and -NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm; fluorine coupling constants ) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve impurities, with ESI-MS showing [M+H] at m/z 206.01 .

- FTIR : Peaks at 3350 cm (N-H stretch) and 1240 cm (C-F stretch) validate functional groups .

Q. How does the substitution pattern of bromine and fluorine affect the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Answer: The electron-withdrawing fluorine atoms at positions 3 and 6 activate the ring for NAS, while the bromine at position 4 acts as a leaving group. Reactivity trends:

- Ortho/para directors : Fluorine directs incoming nucleophiles to positions 2 and 6, but steric hindrance from the amino group limits substitution at position 2 .

- Experimental data show higher NAS rates in polar aprotic solvents (DMF > DMSO) with KCO as a base .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the optimization of synthetic pathways for this compound?

- Answer: Density Functional Theory (DFT) predicts transition states and intermediates:

- Reaction barriers : Calculated activation energy for diazotization (~25 kcal/mol) aligns with experimental yields at 0–5°C .

- Solvent effects : COSMO-RS simulations suggest DMF stabilizes charged intermediates better than THF, improving NAS efficiency by 20% .

- Tools: Gaussian 16 or ORCA for geometry optimization; VMD for visualization .

Q. What strategies resolve contradictions in reported biological activity data for halogenated aminophenols?

- Answer: Discrepancies arise from assay conditions or substituent positional effects:

- Case study : this compound shows variable MIC values against S. aureus (2–8 µg/mL) due to differences in bacterial strain susceptibility .

- Mitigation : Standardize assays (CLSI guidelines) and use isosteric analogs (e.g., replacing Br with Cl) to isolate electronic vs. steric effects .

Q. How do crystallographic techniques (e.g., SHELXL) elucidate structural anomalies in halogenated phenol derivatives?

- Answer: Single-crystal X-ray diffraction with SHELXL refines:

- Disorder modeling : Fluorine atoms at positions 3 and 6 exhibit positional disorder (occupancy 0.7:0.3), resolved via PART instructions .

- Hydrogen bonding : O-H···N interactions (2.8–3.0 Å) stabilize the lattice, confirmed via Hirshfeld surface analysis .

- Software pipeline : WinGX for data integration; ORTEP-3 for thermal ellipsoid visualization .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Answer: Although the compound is not chiral, bromine/fluorine substitution patterns can lead to byproducts:

- Byproduct formation : Over-halogenation (e.g., dibromo derivatives) occurs at >40°C, mitigated via flow chemistry (residence time <2 min) .

- Purification : Simulated moving bed (SMB) chromatography separates regioisomers using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) .

Methodological Considerations

Q. How to design experiments to assess the compound’s stability under varying storage conditions?

- Answer: Use accelerated stability testing:

- Conditions : 40°C/75% RH (ICH Q1A guidelines); monitor degradation via HPLC at t = 0, 1, 3, 6 months.